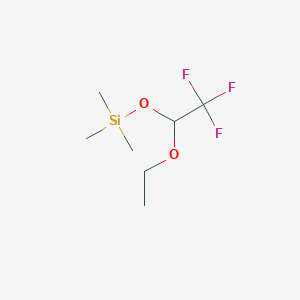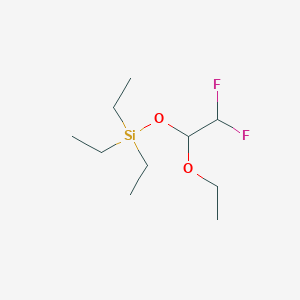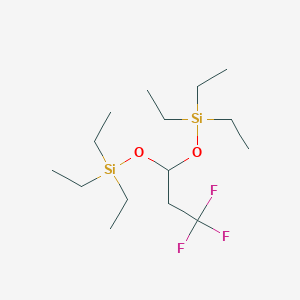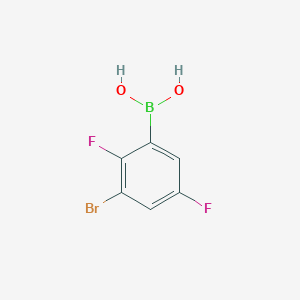
(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE: is a chemical compound with the molecular formula C8H17F3O2Si . It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique combination of ethoxy and trifluoroethoxy groups attached to a trimethylsilane backbone, making it a valuable reagent in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE typically involves the reaction of trimethylchlorosilane with 1-ethoxy-2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction can be represented as follows:
(CH3)3SiCl+CF3CH2OCH2CH3→(CH3)3SiOCH2CF3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrogen fluoride.
Substitution: Can participate in nucleophilic substitution reactions where the ethoxy or trifluoroethoxy groups are replaced by other nucleophiles.
Oxidation: Can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed
Hydrolysis: Silanols and hydrogen fluoride.
Substitution: Various substituted silanes depending on the nucleophile used.
Oxidation: Silanols or siloxanes.
Applications De Recherche Scientifique
(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of (1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE involves its ability to form stable bonds with various substrates. The presence of the trifluoroethoxy group enhances its reactivity and stability, making it an effective reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(2,2,2-trifluoroethoxy)silane
- Trimethyl(2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)silane
Uniqueness
(1-ETHOXY-2,2,2-TRIFLUOROETHOXY)TRIMETHYLSILANE is unique due to the presence of both ethoxy and trifluoroethoxy groups, which impart distinct chemical properties. This combination enhances its reactivity and versatility compared to other similar compounds, making it a valuable reagent in various applications .
Propriétés
IUPAC Name |
(1-ethoxy-2,2,2-trifluoroethoxy)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F3O2Si/c1-5-11-6(7(8,9)10)12-13(2,3)4/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZULPIVPZKAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)(F)F)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40770038 |
Source


|
| Record name | (1-Ethoxy-2,2,2-trifluoroethoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40770038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141023-08-7 |
Source


|
| Record name | (1-Ethoxy-2,2,2-trifluoroethoxy)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40770038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064943.png)

![6-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064978.png)
![6-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8064982.png)








